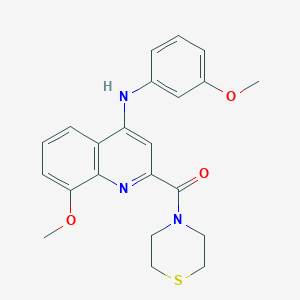

(8-Methoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the morphological structure can be evaluated by scanning electron microscopy (SEM). The chemical properties can be characterized using comprehensive analytical techniques such as chemical composition, solubility test, Fourier-transform infrared spectroscopy (FTIR), 1H and 13C Nuclear Magnetic Resonance (NMR), elucidation structure by pyrolysis-gas chromatography-mass spectroscopy (Py-GCMS), and gel permeation chromatography (GPC) .Scientific Research Applications

Alzheimer’s Disease (AD) Treatment

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol (MMPP): has shown promise in AD research. Here’s how:

- In Vivo and In Vitro Effects : MMPP prevents memory loss in AD model mice and reduces amyloidogenesis and neuroinflammation .

Antimicrobial Activity

- Compound 7b (a derivative of MMPP) exhibits good antibacterial activity. It interacts with a protein (PDB ID 1XDQ) and shows potential as an antimicrobial agent .

Tumor Suppression

- 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole (another derivative) suppresses tumor cell proliferation. It acts through the aryl hydrocarbon receptor (AhR) pathway .

α-Glucosidase Inhibition

- MMPP derivatives (pyrazole tethered quinolines) have potential as α-glucosidase inhibitors. They may help manage diabetes by modulating glucose metabolism .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit broad-spectrum anti-infective properties . They have shown potent in vitro antimalarial activity against drug-sensitive and drug-resistant Plasmodium falciparum strains .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth of the pathogen . The compound’s interaction with its targets could involve binding to specific proteins or enzymes, disrupting their normal function.

Biochemical Pathways

Given its antimalarial activity, it may interfere with the life cycle of the plasmodium parasite, disrupting processes essential for the parasite’s survival .

Pharmacokinetics

The compound’s effectiveness against plasmodium strains suggests it has sufficient bioavailability to reach its target sites .

Result of Action

The compound exhibits potent antimalarial activity, suggesting it effectively inhibits the growth of the Plasmodium parasite . It also shows promising antifungal and antibacterial activities .

properties

IUPAC Name |

[8-methoxy-4-(3-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-16-6-3-5-15(13-16)23-18-14-19(22(26)25-9-11-29-12-10-25)24-21-17(18)7-4-8-20(21)28-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHABDZAYQHBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)

![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)

![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)